molecular formula C23H35N3O4S B5044143 2-[Benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]amino]ethanol

2-[Benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]amino]ethanol

Cat. No.: B5044143
M. Wt: 449.6 g/mol
InChI Key: VBTXMXAMEKLMEZ-UHFFFAOYSA-N
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Description

2-[Benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]amino]ethanol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexylmethylsulfonyl group, and a methoxyethyl group attached to an imidazole ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]amino]ethanol typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Cyclohexylmethylsulfonyl Group: This step involves the sulfonylation of the imidazole ring using cyclohexylmethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Addition of the Methoxyethyl Group: The methoxyethyl group is typically added through an alkylation reaction using 2-methoxyethyl chloride.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the imidazole ring or the sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxyethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or 2-methoxyethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-[Benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]amino]ethanol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-hydroxyethyl)imidazol-4-yl]methyl]amino]ethanol
  • 2-[Benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-ethoxyethyl)imidazol-4-yl]methyl]amino]ethanol

Uniqueness

  • Structural Differences : The presence of the methoxyethyl group distinguishes it from similar compounds, which may have hydroxyethyl or ethoxyethyl groups.
  • Biological Activity : The methoxyethyl group may confer unique biological properties, such as increased lipophilicity or altered receptor binding affinity.
  • Chemical Reactivity : The methoxyethyl group may influence the compound’s reactivity in chemical reactions, making it more or less reactive compared to similar compounds.

Properties

IUPAC Name

2-[benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4S/c1-30-15-13-26-22(18-25(12-14-27)17-20-8-4-2-5-9-20)16-24-23(26)31(28,29)19-21-10-6-3-7-11-21/h2,4-5,8-9,16,21,27H,3,6-7,10-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTXMXAMEKLMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1S(=O)(=O)CC2CCCCC2)CN(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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